molecular formula C11H9NO2 B1197095 1-Acetyl-1H-indole-3-carbaldehyde CAS No. 22948-94-3

1-Acetyl-1H-indole-3-carbaldehyde

Cat. No.: B1197095
CAS No.: 22948-94-3
M. Wt: 187.19 g/mol
InChI Key: LCJLFGSKHBDOAY-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly notable for its role as a precursor in the synthesis of various biologically active molecules and heterocyclic derivatives. Its structure comprises an indole ring substituted with an acetyl group at the 1-position and a formyl group at the 3-position.

Mechanism of Action

Target of Action

1-Acetyl-1H-indole-3-carbaldehyde, also known as N-Acetylindole-3-carboxaldehyde, is a derivative of the indole family . It has been found to bind to the cannabinoid receptor 1 (CB1) . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

It is known that indole derivatives can bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, the CB1 receptor, and induce changes that lead to its biological effects.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 3-position. The acetyl group can be introduced using acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-Acetyl-1H-indole-3-carboxylic acid.

    Reduction: 1-Acetyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Acetyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1H-Indole-3-carbaldehyde: Lacks the acetyl group, making it less versatile in certain synthetic applications.

    1-Methylindole-3-carbaldehyde: Contains a methyl group instead of an acetyl group, affecting its reactivity and biological activity.

    1-Benzylindole-3-carbaldehyde: The benzyl group provides different steric and electronic properties compared to the acetyl group.

Uniqueness: this compound is unique due to the presence of both the acetyl and formyl groups, which confer distinct reactivity and versatility in synthetic and biological applications.

Conclusion

This compound is a valuable compound in the field of organic chemistry and scientific research. Its unique structure and reactivity make it a versatile intermediate for the synthesis of various biologically active molecules and industrial chemicals. The compound’s applications span across chemistry, biology, medicine, and industry, highlighting its significance and potential for future research and development.

Properties

IUPAC Name

1-acetylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJLFGSKHBDOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177489
Record name 1-Acetyl-1H-indole-3-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22948-94-3
Record name 1-Acetylindole-3-carboxaldehyde
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Record name 1-Acetyl-1H-indole-3-carbaldehyde
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Record name 1-Acetyl-1H-indole-3-carbaldehyde
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Record name 1-acetyl-1H-indole-3-carbaldehyde
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Record name 1-ACETYL-1H-INDOLE-3-CARBALDEHYDE
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Synthesis routes and methods

Procedure details

To a solution of 1H-indole-3-carboxaldehyde (300 mg, 2.07 mmol) in 6.2 mL of dry dichloromethane were added pyridine (0.34 mL, 4.2 mmol), acetic anhydride (0.59 mL, 6.2 mmol), and N,N-dimethylaminopyridine (20 mg, 0.16 mmol) at room temperature, successively. After being stirred at room temperature for 2 h, the reaction mixture was diluted with ethyl acetate. The solution was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, dried over MgSO4, filtered, and concentrated in vacuo. The resulting solid was rinsed with diethyl ether/hexane to obtain the title compound as a white powder (235 mg, 77%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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